1-allyl-5''-O-tritylinosine
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Overview
Description
1-allyl-5’-O-tritylinosine is a nucleoside derivative known for its significant biological activities. It is an allosteric inhibitor of the enzyme thymidine phosphorylase, which plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-5’-O-tritylinosine typically involves the protection of inosine derivatives. One efficient method is the microwave-assisted synthesis, which allows for the protection of inosine derivatives in significantly higher yields and shorter reaction times compared to standard thermal conditions
Industrial Production Methods
While specific industrial production methods for 1-allyl-5’-O-tritylinosine are not well-documented, the general principles of nucleoside derivative synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-allyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-allyl-5’-O-tritylinosine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying nucleoside derivatives and their chemical properties.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other biologically active nucleoside derivatives.
Mechanism of Action
1-allyl-5’-O-tritylinosine exerts its effects by allosterically inhibiting thymidine phosphorylase . This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . By inhibiting this enzyme, 1-allyl-5’-O-tritylinosine prevents the formation of new blood vessels, thereby inhibiting angiogenesis. This mechanism is particularly important in the context of cancer therapy, where inhibiting angiogenesis can restrict tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
5’-O-tritylinosine (KIN59): This compound is structurally similar to 1-allyl-5’-O-tritylinosine and also inhibits thymidine phosphorylase.
5’-O-trityluridine: Another nucleoside derivative with similar protective groups but different base components.
5’-O-tritylcytidine: Similar to 1-allyl-5’-O-tritylinosine but with a cytidine base instead of inosine.
Uniqueness
1-allyl-5’-O-tritylinosine is unique due to the presence of the allyl group, which can undergo various chemical reactions, providing a versatile platform for further chemical modifications. Additionally, its specific inhibition of thymidine phosphorylase makes it a valuable compound for studying angiogenesis and developing anti-cancer therapies .
properties
Molecular Formula |
C32H30N4O5 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1-prop-2-enylpurin-6-one |
InChI |
InChI=1S/C32H30N4O5/c1-2-18-35-20-34-29-26(30(35)39)33-21-36(29)31-28(38)27(37)25(41-31)19-40-32(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h2-17,20-21,25,27-28,31,37-38H,1,18-19H2/t25-,27-,28-,31-/m1/s1 |
InChI Key |
WUKAFOPIIOGNJA-QWOIFIOOSA-N |
Isomeric SMILES |
C=CCN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
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